molecular formula C12H9BrN2O3 B13454072 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B13454072
M. Wt: 309.11 g/mol
InChI Key: NYAHBHXCWHIMQY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,5-dione (succinimide) family, characterized by a bicyclic structure combining a brominated isoindole moiety with a succinimide core. Its synthesis typically involves multi-step protocols, including bromination of isoindole precursors and subsequent coupling with pyrrolidine-2,5-dione derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

3-(5-bromo-3-oxo-1H-isoindol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H9BrN2O3/c13-7-2-1-6-5-15(12(18)8(6)3-7)9-4-10(16)14-11(9)17/h1-3,9H,4-5H2,(H,14,16,17)

InChI Key

NYAHBHXCWHIMQY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-1-oxoisoindoline and pyrrolidine-2,5-dione.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper salts.

    Industrial Production: For large-scale production, the process may be optimized to improve yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The bromo group in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituent(s) Receptor Affinity (Key Findings) Synthesis Route Highlights Reference
Target Compound 6-Bromo-isoindole Not explicitly reported in evidence; inferred high 5-HT₁A/SERT affinity due to structural similarity to analogs Bromoalkyl coupling, K₂CO₃/acetone
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Indole at C3 High 5-HT₁A affinity (Ki < 50 nM); moderate SERT inhibition Indole-3-yl grafting via CH₃COOH heating
Meta-CF₃-substituted pyrrolidine-2,5-dione Meta-trifluoromethylphenyl 5-HT₁A affinity comparable to ortho-OCH₃ analogs; reduced 5-HT₂A affinity vs. meta-Cl analogs Electrophilic substitution
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Thiol-undecanoyl chain Not reported; likely designed for polymer conjugation or drug delivery Thiol-esterification in tetrahydrofuran
Key Observations:
  • Bromine vs.
  • Indole vs. Isoindole Core : 3-(1H-Indol-3-yl) derivatives exhibit confirmed dual 5-HT₁A/SERT activity, suggesting the isoindole variant could share this profile but with altered selectivity due to ring strain and bromine effects .
  • Synthesis Complexity : The target compound requires brominated isoindole intermediates, whereas indole-based analogs utilize simpler coupling protocols .

Spectroscopic Characterization

All compounds were validated via ¹H/¹³C NMR and HRMS. The target compound’s isoindole proton signals (δ 7.2–7.8 ppm) differ markedly from indole derivatives (δ 6.8–7.5 ppm), reflecting distinct aromatic environments .

Biological Activity

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes a brominated isoindoline moiety and a pyrrolidine-2,5-dione core. The presence of the bromine atom enhances its reactivity and solubility, making it a promising candidate for pharmacological exploration.

Property Value
Molecular FormulaC19H25BrN2O4Si
Molecular Weight453.4 g/mol
CAS Number2731006-70-3

Anti-inflammatory and Anticancer Properties

Preliminary studies indicate that 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione exhibits anti-inflammatory and anticancer properties. The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer progression.

  • Mechanisms of Action :
    • The compound may modulate signaling pathways associated with inflammation by inhibiting pro-inflammatory cytokines.
    • It potentially induces apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. These studies typically involve:

  • Molecular docking to predict binding affinities with target proteins.
  • In vitro assays to evaluate the efficacy against specific cell lines.

Case Studies

Several studies have explored the biological effects of related compounds that share structural similarities with 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione:

  • Study on Isoindoline Derivatives :
    • A study demonstrated that isoindoline derivatives exhibit significant anti-cancer activity against various tumor cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis.
  • Antioxidant Activity Assessment :
    • Research indicated that derivatives containing similar structural motifs displayed notable antioxidant activity in DPPH radical scavenging assays. This suggests potential neuroprotective effects which are crucial in developing therapies for neurodegenerative diseases.

Future Directions

The unique combination of functional groups in 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione presents opportunities for further research:

  • Pharmacological Development : Investigating its potential as a lead compound for new anti-inflammatory or anticancer drugs.
  • Synthetic Modifications : Exploring analogs with altered substituents to enhance potency and selectivity.

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